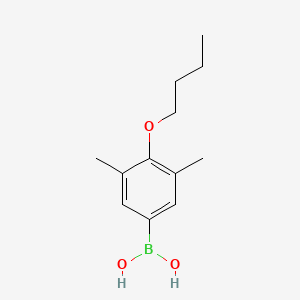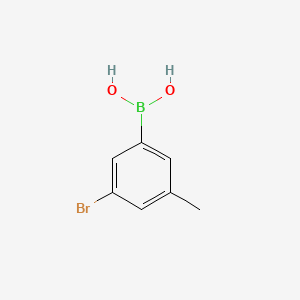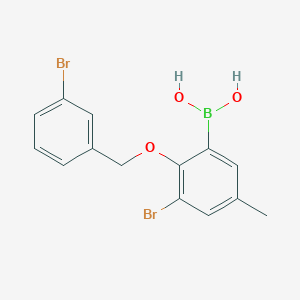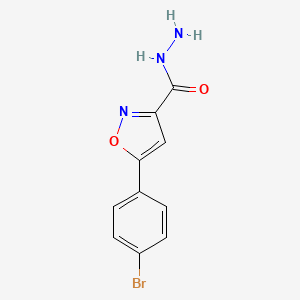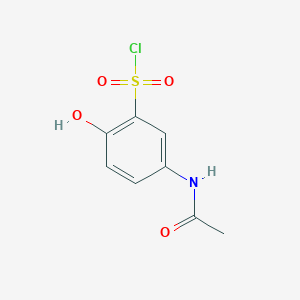
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride, also known as AHBT or NHS, is a highly reactive compound commonly used in chemical synthesis. It has a molecular weight of 249.67 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride is represented by the InChI code1S/C8H8ClNO4S/c1-5(11)10-6-2-3-7(12)8(4-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) . This indicates that the molecule consists of a benzene ring substituted with an acetamido group, a hydroxy group, and a sulfonyl chloride group . Chemical Reactions Analysis
As a sulfonyl chloride compound, 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride is expected to be highly reactive. Sulfonyl chlorides are typically used as intermediates in the synthesis of other compounds, reacting with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .Physical And Chemical Properties Analysis
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride appears as a powder . Its IUPAC name is5-(acetylamino)-2-hydroxybenzenesulfonyl chloride .
Applications De Recherche Scientifique
Sulfonylation Reactions and Synthesis of Biologically Active Compounds : Povarov et al. (2019) synthesized dialkyl 5-(4-acetamidobenzenesulfonamido)-2-hydroxy-4,6-dimethyl isophthalates using p-acetamidobenzenesulfonyl chloride as a sulfonylating agent. These sulfonamide derivatives are of interest for their potential biological activity. The structure of these compounds was established using IR, NMR spectroscopy, and mass spectrometry (Povarov, Shilenkov, Peterson, Suboch, & Tovbis, 2019).
Role in Hydrolysis Reactions : Ivanov et al. (2005) studied the hydrolysis of various sulfonyl chlorides, including 4-acetamidobenzenesulfonyl chloride. They observed that the structure of the sulfonyl chloride affects the hydrolysis pathways and the interaction with hydration complexes (Ivanov, Mikhailov, Gnedin, Lebedukho, & Korolev, 2005).
Antimicrobial Properties : Patil et al. (2002) explored the synthesis and microbial activity of benzothiazines bearing a paracetamol moiety, which involves the use of 5-Acetamido-2-hydroxyacetophenone 1 on condensation with 4-acetamidobenzenesulfonyl chloride. This research indicates the potential antimicrobial applications of these compounds (Patil, Bondge, Bhingolikar, & Mane, 2002).
Antibacterial Agents Synthesis : Abbasi et al. (2016) conducted research on the synthesis of N-substituted sulfonamides with a benzodioxane moiety, starting with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzenesulfonyl chloride. This study highlighted the antibacterial potential of these compounds (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).
Electrochemical Reduction Studies : Thirunavukarasu (1999) investigated the electrochemical reduction of p-acetamidobenzene sulphonyl chloride, revealing insights into the hydrolysis process of both the acetamido group and sulphonyl chloride group under specific conditions (Thirunavukarasu, 1999).
Ultrasound-Accelerated Sulfonylation : Truong et al. (2016) researched the sulfonylation of amines using p-acetamidobenzenesulfonyl chloride with Mg–Al hydrotalcite as a base catalyst. They found that ultrasound irradiation accelerates this reaction, which is relevant for developing more efficient synthetic methods (Truong, Le, Chau, Duus, & Luu, 2016).
Propriétés
IUPAC Name |
5-acetamido-2-hydroxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-6-2-3-7(12)8(4-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGYJKBGAZWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585334 |
Source


|
| Record name | 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
CAS RN |
81593-07-9 |
Source


|
| Record name | 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

